molecular formula C10H16O2 B14674162 Ethyl oct-3-ynoate CAS No. 37174-93-9

Ethyl oct-3-ynoate

Cat. No.: B14674162
CAS No.: 37174-93-9
M. Wt: 168.23 g/mol
InChI Key: HENKBPXZCWDXON-UHFFFAOYSA-N
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Description

Ethyl oct-3-ynoate is a synthetic alkyne-containing ester that serves as a valuable building block in advanced organic synthesis and methodological research. While specific studies on this exact chain length are not readily available, research on analogous alkynes, such as ethyl but-3-ynoate, demonstrates their significant utility as C2 synthons in asymmetric cycloaddition reactions catalyzed by chiral Lewis bases . These reactions are pivotal for constructing complex heterocyclic scaffolds, such as dihydropyrans, which are core structures found in many biologically active molecules and pharmaceuticals . The terminal alkyne functionality makes it a versatile precursor for click chemistry (e.g., Huisgen cycloadditions) and metal-catalyzed cross-coupling reactions. Researchers can leverage this compound to develop new catalytic methodologies, synthesize natural product analogs, and create novel polymers. As a straight-chain alkyne ester, it may also be of interest in materials science and as a standard in analytical chemistry. This product is intended for research purposes in a controlled laboratory setting. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use. Not for use in humans.

Properties

CAS No.

37174-93-9

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

ethyl oct-3-ynoate

InChI

InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-6,9H2,1-2H3

InChI Key

HENKBPXZCWDXON-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl oct-3-ynoate can be synthesized through the esterification of oct-3-ynoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are designed to maximize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can significantly enhance the production rate of this compound.

Chemical Reactions Analysis

Neodymium Reactivity

Neodymium is a lanthanide with strong electropositive character and a typical +3 oxidation state. Key reactions include:

Oxidation with Air

Neodymium tarnishes in air and combusts to form neodymium(III) oxide:

4Nd+3O22Nd2O34\text{Nd} + 3\text{O}_2 \rightarrow 2\text{Nd}_2\text{O}_3
This reaction is exothermic and produces a violet-tinged oxide layer .

Reaction with Water

Neodymium reacts slowly with cold water and vigorously with hot water:

2Nd+6H2O2Nd(OH)3+3H22\text{Nd} + 6\text{H}_2\text{O} \rightarrow 2\text{Nd(OH)}_3 + 3\text{H}_2
The product, neodymium hydroxide, dissolves in acidic solutions .

Halogen Reactions

Neodymium reacts with all halogens to form trihalides:

2Nd+3X22NdX3(X = F, Cl, Br, I)2\text{Nd} + 3\text{X}_2 \rightarrow 2\text{NdX}_3 \quad (\text{X = F, Cl, Br, I})

  • Fluorine: Forms violet NdF₃ .

  • Chlorine: Forms mauve NdCl₃ .

Acid Dissolution

Neodymium dissolves in dilute sulfuric acid, producing hydrogen gas and lilac-colored Nd³⁺ ions:

2Nd+3H2SO42Nd3++3SO42+3H22\text{Nd} + 3\text{H}_2\text{SO}_4 \rightarrow 2\text{Nd}^{3+} + 3\text{SO}_4^{2-} + 3\text{H}_2
The aquated ion likely exists as [Nd(OH2)9]3+\text{[Nd(OH}_2\text{)}_9]^{3+} .

Rhodium Reactivity

Rhodium is a transition metal with common oxidation states of +1, +3, and rarely +5 or +7. Notable reactions include:

Oxidation and Catalytic Behavior

  • Rh

Scientific Research Applications

Ethyl oct-3-ynoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Researchers utilize this compound in studies involving enzyme inhibition and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: this compound is employed in the production of fragrances, flavors, and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl oct-3-ynoate involves its interaction with various molecular targets. The triple bond in the compound can participate in reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, thereby influencing biological pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl Oct-3-ynoate and Analogous Esters

Compound Name Molecular Formula Key Structural Features Reactivity Profile
This compound C₁₀H₁₆O₂ Octyne backbone with ester at C3 High reactivity in cycloadditions (e.g., Huisgen) due to alkyne group
Ethyl oct-3-enoate C₁₀H₁₈O₂ Octene backbone with ester at C3 Moderate reactivity; used in flavorings (fruity notes)
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate C₂₄H₂₂O₅ Pent-2-ynoate with diphenyl and ethoxycarbonyloxy substituents Steric hindrance reduces reactivity; used in complex syntheses
Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate C₈H₇NO₂S Propiolate ester with thiazole ring Bioactive potential; likely used in medicinal chemistry

Key Observations:

  • Alkyne vs. Alkene Reactivity: this compound’s triple bond enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), unlike ethyl oct-3-enoate, which is less reactive .
  • Substituent Effects: Bulky groups (e.g., diphenyl in Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate) hinder reactivity but enhance stability for controlled synthetic applications .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Name Boiling Point (°C) Solubility Stability
This compound ~220–230 (est.) Low in water; soluble in organic solvents Sensitive to oxidation
Ethyl oct-3-enoate 215–220 Similar to ynoate More stable than ynoate
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate 290–300 Moderate in ethanol Stable under inert conditions

Key Observations:

  • Boiling Points: this compound’s predicted higher boiling point (vs. enoate) aligns with increased polarity from the alkyne group.
  • Solubility: Both ynoate and enoate esters are lipophilic, favoring organic solvents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl oct-3-ynoate, and how can researchers optimize reaction yields?

  • This compound is typically synthesized via esterification of oct-3-ynoic acid with ethanol under acid catalysis. Common methods include using sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts, with reflux conditions to drive the reaction . Optimization strategies involve varying molar ratios, temperature, and catalyst concentration. Researchers should monitor reaction progress using thin-layer chromatography (TLC) and purify the product via fractional distillation or column chromatography. Yield improvements may require inert atmospheres to prevent side reactions (e.g., alkyne oxidation) .

Q. Which analytical techniques are essential for characterizing this compound, and how should data be validated?

  • Key techniques include:

  • NMR Spectroscopy : Confirm molecular structure via ¹H and ¹³C NMR, focusing on alkyne proton signals (~2.5–3.5 ppm) and ester carbonyl groups (~170 ppm).
  • IR Spectroscopy : Identify ester C=O (~1740 cm⁻¹) and alkyne C≡C (~2100–2260 cm⁻¹) stretches.
  • GC-MS : Assess purity and quantify yields by comparing retention times and fragmentation patterns against standards .
    • Data validation requires triplicate measurements, calibration with certified reference materials, and statistical analysis (e.g., standard deviations) to ensure reproducibility .

Q. What are the recommended storage conditions for this compound to maintain stability?

  • Store in amber glass bottles at 4°C under inert gas (e.g., argon) to prevent photodegradation and oxidation. Long-term stability tests should be conducted using accelerated aging studies (e.g., elevated temperatures) coupled with periodic GC-MS analysis to detect decomposition products .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reactions?

  • Density Functional Theory (DFT) simulations can model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and transition states to predict regioselectivity in alkyne-based reactions (e.g., cycloadditions). Researchers should validate computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) and compare outcomes with analogous esters (e.g., ethyl propiolate) .

Q. What methodologies resolve contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?

  • Systematic meta-analyses should be conducted to assess heterogeneity across studies. Metrics like (proportion of total variation due to heterogeneity) and H (relative excess of observed vs. expected variance) quantify inconsistencies. Follow PRISMA guidelines to identify bias sources (e.g., catalyst loading variations, solvent polarity differences) and perform subgroup analyses .

Q. How do stereochemical factors influence this compound’s interactions in enantioselective catalysis?

  • Chiral chromatography (e.g., HPLC with chiral stationary phases) or X-ray diffraction (XRD) can determine enantiomeric excess (ee%) in products. Researchers should correlate steric effects (e.g., bulky substituents on catalysts) with ee% using multivariate regression models. For mechanistic insights, isotopic labeling (e.g., deuterated substrates) combined with kinetic isotope effect (KIE) studies is recommended .

Q. What in vitro assays are suitable for evaluating the cytotoxicity of this compound derivatives?

  • Use cell viability assays (e.g., MTT, resazurin) on human cell lines (e.g., HEK-293, HepG2) to assess acute toxicity. For mechanistic studies, flow cytometry can detect apoptosis/necrosis markers (e.g., Annexin V/PI). Dose-response curves should be analyzed using nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values. Ethical compliance requires adherence to institutional biosafety protocols and negative/positive controls .

Methodological Guidelines

  • Data Presentation : Raw data (e.g., NMR spectra, chromatograms) should be archived in appendices, while processed data (e.g., kinetic plots, statistical summaries) must be integrated into the main text near relevant discussions .
  • Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over non-specialized sources. Use citation managers (e.g., Zotero) to track references and avoid redundancy .
  • Error Analysis : Report uncertainties (e.g., ±SD) for all quantitative measurements. For instrument-specific errors (e.g., NMR integration drift), include calibration certificates in supplementary materials .

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